molecular formula C12H12BrNO2S2 B296836 5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide

5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide

Cat. No. B296836
M. Wt: 346.3 g/mol
InChI Key: NURPASYGVRKHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in cancer cells. BPTES has gained significant attention in recent years due to its potential as a therapeutic target for cancer treatment.

Mechanism of Action

5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide inhibits the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Cancer cells rely on glutaminase to convert glutamine to glutamate, which is then used to fuel the tricarboxylic acid cycle and generate ATP. By inhibiting glutaminase, 5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide disrupts this metabolic pathway, leading to a decrease in ATP production and ultimately, cancer cell death.
Biochemical and Physiological Effects:
5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models. 5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide has also been shown to sensitize cancer cells to other therapies, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide is its specificity for cancer cells that rely on glutaminase for survival. This makes it a promising candidate for cancer treatment. However, one limitation of 5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

Future research on 5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide could focus on improving its solubility and developing more effective delivery methods. Additionally, further studies could investigate the potential of 5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide in combination with other therapies, as well as its efficacy in different types of cancer. Finally, research could explore the potential of 5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide as a diagnostic tool for cancer, as glutaminase has been shown to be overexpressed in many types of cancer.

Synthesis Methods

5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide can be synthesized using a multistep process involving the reaction of 5-bromo-2-thiophenesulfonyl chloride with 1-phenylethylamine. The resulting intermediate is then treated with sodium hydride and chlorosulfonic acid to yield 5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide.

Scientific Research Applications

5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide has been extensively studied for its potential as a cancer therapeutic. Studies have shown that 5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide can selectively target cancer cells that rely on glutaminase for survival, while sparing normal cells. This makes 5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide a promising candidate for cancer treatment.

properties

Molecular Formula

C12H12BrNO2S2

Molecular Weight

346.3 g/mol

IUPAC Name

5-bromo-N-(1-phenylethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H12BrNO2S2/c1-9(10-5-3-2-4-6-10)14-18(15,16)12-8-7-11(13)17-12/h2-9,14H,1H3

InChI Key

NURPASYGVRKHGU-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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